Tellurophene

Beschreibung

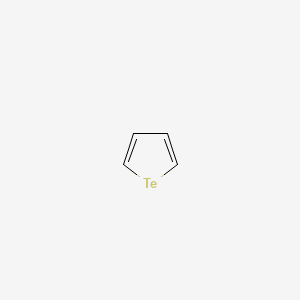

Structure

2D Structure

Eigenschaften

IUPAC Name |

tellurophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULWUZJYDBGXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Te]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-10-7 | |

| Record name | Tellurophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80182979 | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-08-4 | |

| Record name | Tellurophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Heterocycle: A Technical History of Tellurophene Discovery and Synthesis

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and evolution of synthetic methodologies for tellurophene, a unique tellurium-containing heterocyclic compound. This document provides a comprehensive overview of key synthetic milestones, detailed experimental protocols, and comparative data to serve as a valuable resource for the application of tellurophenes in modern research.

Introduction

This compound, a five-membered aromatic heterocycle containing a tellurium atom, represents a fascinating class of organotellurium compounds. Structurally analogous to thiophene and selenophene, this compound possesses distinct electronic and physical properties owing to the presence of the large, polarizable tellurium atom. These unique characteristics have garnered significant interest in the fields of materials science, medicinal chemistry, and organic electronics. This guide traces the historical journey of this compound's discovery and the subsequent development of its synthetic routes, providing detailed experimental procedures for key methodologies.

The Dawn of this compound Chemistry: Early Discoveries

The story of this compound begins not with the parent heterocycle itself, but with a substituted derivative. In 1961, Braye and co-workers reported the first synthesis of a this compound derivative, tetraphenylthis compound.[1] This pioneering work involved the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride.[1] This initial breakthrough laid the groundwork for the exploration of this new class of heterocyclic compounds.

It was not until 1966 that the synthesis of the unsubstituted parent this compound was achieved by Mack.[2] His method involved the reaction of sodium telluride with diacetylene in a methanol solvent.[2] This seminal work provided the fundamental building block for the broader study of this compound chemistry and its derivatives.

Key Synthetic Methodologies

Since these initial discoveries, a variety of synthetic methods have been developed to access this compound and its derivatives with diverse substitution patterns. The following sections detail the experimental protocols for some of the most significant and widely used methods.

Synthesis of Tetraphenylthis compound (Braye et al., 1961)

This first synthesis of a this compound derivative paved the way for the field.

Experimental Protocol:

-

Step 1: Preparation of 1,4-Dilithiotetraphenylbutadiene: To a solution of diphenylacetylene in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), two equivalents of lithium metal are added. The reaction mixture is stirred at room temperature until the lithium is consumed and a deep-colored solution of the di-lithio species is formed.

-

Step 2: Reaction with Tellurium Tetrachloride: The solution of 1,4-dilithiotetraphenylbutadiene is cooled, and a solution of tellurium tetrachloride in the same anhydrous solvent is added dropwise with vigorous stirring.

-

Step 3: Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched with water. The organic layer is separated, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield tetraphenylthis compound.

Synthesis of Unsubstituted this compound (Mack, 1966)

This method provided the first access to the parent this compound ring system.

Experimental Protocol:

-

Step 1: Preparation of Sodium Telluride (Na₂Te): In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a gas inlet, elemental tellurium powder is suspended in a suitable solvent such as liquid ammonia or an alcohol (e.g., methanol). Two equivalents of sodium metal are added portion-wise with stirring. The reaction is complete when the characteristic blue color of dissolved sodium disappears, and a colorless to pale yellow solution of sodium telluride is formed.

-

Step 2: Reaction with Diacetylene: Diacetylene gas is bubbled through the freshly prepared solution of sodium telluride in methanol at a controlled temperature.

-

Step 3: Isolation and Purification: After the reaction is complete, the solvent is carefully removed under reduced pressure. The resulting residue is then purified by distillation to afford this compound as a pale yellow liquid. An improved procedure suggests the use of a Schlenk line to rigorously exclude oxygen and moisture, and avoiding vacuum removal of the solvent to prevent product loss, leading to a higher yield of 47%.[2]

Synthesis of Tellurophenes from Diacetylenes and Sodium Telluride

A more general and often higher-yielding approach involves the reaction of substituted diacetylenes with sodium telluride.

Experimental Protocol:

-

Step 1: In situ Generation of Sodium Telluride: Sodium telluride is typically prepared in situ by the reduction of tellurium powder with a reducing agent such as sodium borohydride in a suitable solvent system (e.g., ethanol/water).

-

Step 2: Cyclization Reaction: The substituted 1,3-diyne is added to the freshly prepared sodium telluride solution. The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Step 3: Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization.

Copper-Catalyzed Synthesis of 3-Substituted Tellurophenes

This method provides a route to tellurophenes with substitution at the 3-position, which can be more challenging to access through other methods.

Experimental Protocol:

-

Step 1: Preparation of the (Z)-Chalcogenoenyne Precursor: The starting (Z)-chalcogenoenyne is synthesized according to established literature procedures.

-

Step 2: Cyclization Reaction: To a solution of the (Z)-chalcogenoenyne in a suitable solvent (e.g., THF or DMF), a catalytic amount of copper(I) iodide is added. The reaction mixture is stirred at room temperature or heated until the cyclization is complete.

-

Step 3: Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the 3-substituted this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and some of its derivatives using the methods described above.

| Synthesis Method | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference |

| Braye et al. (1961) | Tetraphenylthis compound | 1,4-Dilithiotetraphenylbutadiene, TeCl₄ | Diethyl ether | - | 239-239.5 | - | [1] |

| Mack (1966) | This compound | Diacetylene, Na₂Te | Methanol | ~15-20 | -36 | 148 | [2] |

| Improved Mack Procedure | This compound | Diacetylene, Na₂Te | Methanol | 47 | -36 | 148 | [2] |

| From Diacetylenes & Na₂Te | 2,5-Diphenylthis compound | 1,4-Diphenyl-1,3-butadiyne, Na₂Te | Ethanol/Water | 70-95 | 145-146 | - | |

| Copper-Catalyzed Cyclization | 3-Substituted Tellurophenes | (Z)-Chalcogenoenynes, CuI | THF/DMF | Good to Excellent | - | - |

Visualization of Synthetic Pathways

To illustrate the logical flow of the synthetic methodologies, the following diagrams are provided in the DOT language.

Caption: Synthesis of Tetraphenylthis compound (Braye et al., 1961).

Caption: Synthesis of Unsubstituted this compound (Mack, 1966).

Caption: General Synthesis of 2,5-Disubstituted Tellurophenes.

Caption: Copper-Catalyzed Synthesis of 3-Substituted Tellurophenes.

Conclusion

The field of this compound chemistry has grown significantly since its inception in the early 1960s. From the initial synthesis of a substituted derivative to the development of versatile methods for the preparation of the parent heterocycle and its variously functionalized analogues, the synthetic toolkit available to chemists has expanded considerably. The unique properties of tellurophenes continue to make them attractive targets for research in materials science and medicinal chemistry. This guide provides a foundational understanding of the history and key synthetic methodologies, serving as a practical resource for researchers venturing into this exciting area of heterocyclic chemistry.

References

Early Investigations into the Aromaticity of Tellurophene: A Technical Overview

Introduction

Tellurophene (C₄H₄Te) is a five-membered heterocyclic compound containing a tellurium atom. As the heaviest of the stable chalcogenophenes, its aromatic character has been a subject of significant scientific inquiry, particularly in comparison to its lighter analogs: furan, thiophene, and selenophene. Aromaticity, a concept central to the stability and reactivity of cyclic, planar molecules with delocalized π-electron systems, is not a directly measurable quantity but is inferred from a variety of experimental and theoretical criteria. Early investigations into this compound sought to place it within the established hierarchy of aromatic character, providing foundational knowledge for its subsequent use in materials science and drug development. This guide details the seminal experimental and theoretical work that first elucidated the aromatic nature of this compound.

Experimental Determination of Aromaticity

The aromaticity of this compound was primarily assessed through structural analysis and spectroscopic methods. These early studies consistently indicated that while this compound does possess aromatic character, it is the least aromatic among the chalcogenophenes, excluding furan. The established order of decreasing aromaticity is generally accepted as: benzene > thiophene > selenophene > this compound > furan.[1][2][3]

Structural Evidence: Microwave Spectroscopy and X-ray Diffraction

The geometry of the this compound molecule, first determined with precision in 1973 through microwave spectroscopy and later refined by X-ray diffraction, provided the initial quantitative clues to its reduced aromaticity.[1][4] In an ideal aromatic five-membered ring, the delocalization of π-electrons would lead to equalization of the C-C bond lengths. However, the structural data for this compound revealed significant bond length alternation, more so than in thiophene or selenophene, suggesting a less effective π-electron delocalization.

Table 1: Structural Parameters of Chalcogenophenes

| Compound | X-C Bond Length (Å) | C-X-C Angle (°) | Reference |

| Thiophene (X=S) | 1.714 | 92.2 | [3] |

| Selenophene (X=Se) | 1.855 | 87.8 | [1] |

| This compound (X=Te) | 2.046 | 82 | [1][4] |

Spectroscopic Evidence: Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy is a powerful tool for probing aromaticity due to the effect of the ring current. In an aromatic system, the circulation of π-electrons in the presence of an external magnetic field induces a secondary magnetic field. This induced field deshields the protons on the exterior of the ring, causing them to resonate at a higher chemical shift (downfield) than typical vinylic protons.[5][6]

Early NMR studies of this compound provided crucial data on the chemical shifts of its α- and β-protons.[7] While the proton signals were found in the aromatic region, their precise positions relative to those of furan, thiophene, and selenophene were indicative of a weaker ring current and thus, lower aromaticity. A comparative study of the chalcogenophenes established a clear trend where the chemical shifts of the ring protons move upfield as the heteroatom becomes heavier, corresponding to a decrease in aromatic character.[3]

Table 2: ¹H NMR Chemical Shifts (ppm) for Chalcogenophenes

| Compound | α-Protons (H2, H5) | β-Protons (H3, H4) | Reference |

| Thiophene | 7.18 | 6.99 | [3] |

| Selenophene | 7.82 | 7.19 | [3] |

| This compound | 8.78 | 7.76 | [7] |

| Furan | 7.38 | 6.30 | [3] |

Note: Chemical shifts can vary slightly depending on the solvent used.

Experimental Protocols

Synthesis of Unsubstituted this compound (Mack, 1966)

The first synthesis of the parent this compound was a landmark achievement that enabled its detailed characterization.[4][8] The method, while foundational, was later improved to enhance safety and yield.

Objective: To synthesize unsubstituted this compound via the reaction of sodium telluride with diacetylene.

Materials:

-

Tellurium metal (Te)

-

Sodium metal (Na)

-

Liquid ammonia (NH₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diacetylene gas (C₄H₂)

Procedure:

-

Preparation of Sodium Telluride (Na₂Te): In a three-necked flask equipped with a dry ice condenser and a gas inlet, anhydrous liquid ammonia is condensed. Stoichiometric amounts of sodium metal and tellurium metal are cautiously added to the liquid ammonia. The reaction proceeds to form sodium telluride, a colorless solution.

-

Reaction with Diacetylene: Anhydrous methanol is added to the sodium telluride solution. Diacetylene gas, generated in a separate apparatus, is then bubbled through the methanolic Na₂Te solution. The reaction mixture is stirred at low temperature.

-

Work-up and Isolation: After the reaction is complete, the ammonia is allowed to evaporate. The remaining mixture is carefully treated to neutralize any unreacted reagents. The volatile this compound product is then isolated, often through distillation. Taticchi et al. later improved upon this synthesis by employing a Schlenk line to rigorously exclude oxygen and moisture, using purified butadiyne to minimize side reactions, and avoiding vacuum removal of methanol to prevent product loss, which increased the isolated yield to 47%.[4]

Visualizations

The following diagrams illustrate the workflow for the synthesis of this compound and the logical framework for assessing its aromaticity.

Caption: Experimental workflow for the synthesis of unsubstituted this compound.

Caption: Logical framework for the investigation of this compound aromaticity.

Conclusion

The early investigations into this compound definitively established its place as an aromatic heterocycle, albeit one with a significantly diminished aromatic character compared to its lighter congeners, thiophene and selenophene. Through a combination of synthesis, structural analysis via microwave spectroscopy and X-ray diffraction, and detailed NMR spectroscopy, a consistent picture emerged. The larger atomic radius of tellurium leads to a more distorted ring geometry and less efficient π-orbital overlap, resulting in a weaker ring current and greater bond length alternation. These foundational studies were crucial, not only for understanding the fundamental electronic properties of organotellurium compounds but also for paving the way for the future design and application of this compound-containing materials in fields ranging from conductive polymers to medicinal chemistry.

References

- 1. Tellurophenes - Wikipedia [en.wikipedia.org]

- 2. Developments in polytellurophenes and this compound-containing polymers: from synthesis to applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00439J [pubs.rsc.org]

- 3. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Global Aromaticity and Antiaromaticity in Porphyrin Nanoring Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Tellurophene Ring: A Comprehensive Technical Guide to its Fundamental Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurophene, a five-membered heterocyclic compound containing a tellurium atom, stands as a unique building block in the design of novel organic electronic materials and pharmacologically active agents. Its distinct electronic characteristics, stemming from the incorporation of the heavy chalcogen tellurium, set it apart from its lighter analogs—furan, thiophene, and selenophene. This in-depth technical guide provides a comprehensive overview of the fundamental electronic properties of the this compound ring, offering valuable insights for researchers and professionals in materials science and drug development.

Aromaticity and Molecular Structure

The aromaticity of this compound is a subject of considerable interest, as it directly influences the molecule's stability, reactivity, and electronic behavior. Compared to its lighter congeners, this compound exhibits the lowest degree of aromaticity. This trend is a consequence of the larger size of the tellurium atom and the less effective overlap of its p-orbitals with the carbon p-orbitals in the ring.[1]

Quantitative measures of aromaticity, such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS), provide further insight into this property. Lower ASE and less negative NICS values for this compound, when compared to thiophene and selenophene, computationally confirm its reduced aromatic character.[2]

Table 1: Comparison of Aromaticity Indices for Chalcogenophenes [2]

| Compound | Aromatic Stabilization Energy (ASE) (kcal/mol) at MP2/6-311++G | NICS(0) (ppm) at B3LYP/6-311++G |

| Thiophene | -23.27 | -13.9 |

| Selenophene | -18.78 | -11.8 |

| This compound | -15.11 | -9.7 |

| Furan | -12.95 | -8.1 |

The molecular structure of this compound is planar, with specific bond lengths and angles that reflect the influence of the large tellurium atom.

Frontier Molecular Orbitals and Electrochemical Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of this compound. The incorporation of tellurium leads to a significant elevation of the HOMO energy level and a stabilization of the LUMO energy level compared to thiophene and selenophene. This results in a narrower HOMO-LUMO gap, which has profound implications for the molecule's absorption spectra and its potential use in optoelectronic devices.[3]

Cyclic voltammetry is a key experimental technique used to probe the redox behavior of this compound and its derivatives. The low oxidation potential of tellurophenes is indicative of their high-lying HOMO levels, making them susceptible to oxidation.[4]

Table 2: Frontier Molecular Orbital Energies and Related Properties of this compound and its Derivatives

| Compound/Property | Value | Reference |

| This compound (calculated) | ||

| HOMO | -5.20 eV | [3] (Value for hexa-tellurophene) |

| LUMO | -2.74 eV | [3] (Value for hexa-tellurophene) |

| Ionization Potential (Thiophene - experimental) | 8.87 eV | [5] |

| Electron Affinity (Hexa-tellurophene - calculated) | -2.74 eV | [3] |

Charge Transport Properties: Electron Mobility and Conductivity

The charge transport characteristics of this compound-containing materials are of significant interest for their application in organic field-effect transistors (OFETs) and other electronic devices. While specific electron mobility data for unsubstituted this compound is scarce, polymers and derivatives incorporating the this compound moiety have been investigated. The planar structure and potential for strong intermolecular interactions in this compound-based materials can facilitate efficient charge transport.

Polythis compound, the polymeric form of this compound, is an intrinsically conducting polymer. Its conductivity can be significantly enhanced through doping, which introduces charge carriers into the conjugated backbone. The conductivity of doped polythis compound can span several orders of magnitude, depending on the dopant, its concentration, and the polymer's morphology.[6][7]

Table 3: Electrical Conductivity of Polythis compound

| Material | Dopant/Condition | Conductivity (S/cm) |

| Polythis compound (undoped) | - | 10⁻⁹ - 10⁻⁸ |

| Polythis compound (doped) | Oxidative Doping | Can reach up to 0.1 and higher |

Experimental Protocols

A. Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a this compound derivative, providing insight into its HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: Prepare a ~10⁻³ M solution of the this compound compound in a suitable, dry, and degassed organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the expected redox events of the this compound compound.

-

Set the scan rate (e.g., 50-100 mV/s).

-

Record the cyclic voltammogram, which plots the current response as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset of the oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively. These can be calculated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E½(Fc/Fc⁺) ≈ 4.8 eV below vacuum):

-

E_HOMO = -[E_ox(onset) - E½(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red(onset) - E½(Fc/Fc⁺) + 4.8] eV

-

-

B. UV-Vis Absorption Spectroscopy

Objective: To determine the optical bandgap of a this compound compound by measuring its absorption of ultraviolet and visible light.

Methodology:

-

Solution Preparation: Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum.

-

Spectrometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

-

Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

-

Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Determine the onset of the absorption edge (λ_onset) from the spectrum.

-

Calculate the optical bandgap (E_g) using the following equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

-

Visualizations

Caption: A diagram illustrating the trend of decreasing aromaticity among five-membered chalcogenophenes.

Caption: A general workflow for the synthesis and electronic characterization of this compound-based materials.

Conclusion

The this compound ring possesses a unique set of electronic properties characterized by low aromaticity, a high HOMO energy level, and a narrow HOMO-LUMO gap. These features make this compound-containing molecules and polymers promising candidates for a variety of applications, from organic electronics to medicinal chemistry. A thorough understanding of these fundamental properties, coupled with robust experimental and computational characterization, is essential for the rational design and development of new materials and drugs that leverage the distinct attributes of this heavy chalcogen heterocycle. Further experimental investigation into the precise electronic parameters of the parent this compound ring will undoubtedly pave the way for even more advanced applications.

References

- 1. A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pleiades.online [pleiades.online]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Thiophene [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Unveiling the Electronic Soul of a Heterocycle: A Technical Guide to the Theoretical Studies of Tellurophene's Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies that have elucidated the molecular structure and electronic properties of tellurophene. A five-membered heterocyclic compound containing a tellurium atom, this compound has garnered significant interest for its unique electronic characteristics and potential applications in materials science and drug development. This document provides a comprehensive overview of the computational methodologies employed to investigate its structure, alongside a compilation of key quantitative data and visual representations of the theoretical workflows.

Core Molecular Structure: A Blend of Theory and Experiment

Theoretical chemistry provides a powerful lens through which to understand the geometric and electronic intricacies of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in predicting and rationalizing its structural parameters.

Geometric Parameters: Bond Lengths and Angles

The geometry of this compound has been a subject of both experimental and theoretical investigations. Microwave spectroscopy and X-ray diffraction have provided experimental benchmarks for the molecule's bond lengths and angles. Computational studies, employing various levels of theory, have sought to reproduce and expand upon these findings.

A key aspect of theoretical studies is the ability to compare the results obtained from different computational methods and basis sets. This allows for an assessment of the accuracy and reliability of the theoretical models. Below is a summary of representative calculated and experimental geometric parameters for this compound.

| Parameter | Experimental Value | Calculated Value (B3LYP/LANL2DZ(d,p)) |

| Te-C Bond Length (Å) | 2.046 | Value not explicitly found in search results |

| C-Te-C Bond Angle (°) | 82 | Value not explicitly found in search results |

| C=C Bond Length (Å) | Not available in search results | Value not explicitly found in search results |

| C-C Bond Length (Å) | Not available in search results | Value not explicitly found in search results |

| C-H Bond Length (Å) | Not available in search results | Value not explicitly found in search results |

| ∠Te-C-C (°) | Not available in search results | Value not explicitly found in search results |

| ∠C-C-C (°) | Not available in search results | Value not explicitly found in search results |

| ∠C-C-H (°) | Not available in search results | Value not explicitly found in search results |

Note: While a specific study using the B3LYP/LANL2DZ(d,p) level of theory was identified, the explicit optimized geometric parameters were not available in the provided search results. The table structure is provided as a template for presenting such data.

The Aromatic Character of this compound

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic molecules with delocalized π-electron systems. The aromaticity of this compound is a topic of considerable interest, as it influences its reactivity and electronic properties. Theoretical studies have employed various indices to quantify the aromatic character of this compound and compare it to its lighter chalcogen-containing counterparts (furan, thiophene, and selenophene).

Aromaticity Indices

Several computational metrics are used to assess aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

-

HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively.

Studies have consistently shown a decrease in aromaticity down the chalcogen group, with the order being thiophene > selenophene > this compound > furan.[1] This trend is attributed to the increasing size and diffuseness of the p-orbitals of the heteroatom, which leads to less effective overlap with the carbon p-orbitals of the ring.

| Aromaticity Index | This compound | Thiophene | Selenophene | Furan | Benzene (for reference) |

| NICS(0) (ppm) | Specific values not found | Specific values not found | Specific values not found | Specific values not found | ~ -7 to -10 |

| HOMA | Specific values not found | Specific values not found | Specific values not found | Specific values not found | ~ 0.98 |

Note: While the qualitative trend is established, specific calculated values for this compound from various studies were not available in the search results. The table is a template for such data.

Experimental Protocols: A Glimpse into the Computational Workflow

The reliability of theoretical predictions hinges on the rigor of the computational methodology. A typical workflow for the theoretical study of this compound's molecular structure involves several key steps, as outlined below.

Geometry Optimization

The first step in most computational studies is to determine the lowest energy structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization.

A representative protocol for a DFT-based geometry optimization of this compound would involve:

-

Initial Structure Generation: A plausible 3D structure of this compound is created using molecular building software.

-

Selection of Computational Method:

-

Functional: A density functional, such as B3LYP, is chosen. This functional approximates the exchange-correlation energy, a key component of the total electronic energy.

-

Basis Set: A basis set, such as LANL2DZ(d,p), is selected.[1] This set of mathematical functions describes the atomic orbitals of each atom in the molecule. For heavier elements like tellurium, effective core potentials (ECPs) like LANL2DZ are often used to reduce computational cost by treating the core electrons implicitly. The (d,p) designation indicates the addition of polarization functions to improve the description of bonding.

-

-

Software Selection: The calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Calculation Execution: The geometry optimization is run. The software iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is found where the forces are close to zero.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

References

Spectroscopic Characterization of Unsubstituted Tellurophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of unsubstituted tellurophene, a foundational heterocyclic compound in organotellurium chemistry. A comprehensive understanding of its spectroscopic signature is crucial for its identification, characterization, and the development of novel this compound-based derivatives with applications in materials science and medicinal chemistry. This document summarizes key quantitative spectroscopic data, details the experimental protocols for obtaining this data, and provides visual representations of the characterization workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for unsubstituted this compound, compiled from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the ring.

| Parameter | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) | 8.88 ppm (Hα) | 129.0 ppm (Cβ) |

| 7.83 ppm (Hβ) | 127.5 ppm (Cα) | |

| Coupling Constant (J) | ³J(Hα-Hβ) = 7.0 Hz | |

| ⁴J(Hα-Hβ') = 1.5 Hz | ||

| ⁵J(Hβ-Hβ') = 4.5 Hz |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Unsubstituted this compound exhibits characteristic absorption bands in the ultraviolet region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Cyclohexane | 208, 243, 279 | 15800, 2000, 6300 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering a fingerprint for its identification.

| Technique | Key Frequencies (cm⁻¹) | Assignment |

| Infrared (IR) | 3080, 1480, 1350, 980, 720 | C-H stretching, Ring stretching, Ring breathing, C-H out-of-plane bending |

| Raman | 3085, 1485, 1355, 985, 725 | C-H stretching, Ring stretching, Ring breathing, C-H out-of-plane bending |

Note: Specific peak assignments can be complex and may require theoretical calculations for confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | m/z | Relative Intensity (%) | Assignment |

| Electron Impact (EI) | 180 | 100 | [M]⁺ (based on ¹³⁰Te) |

| 114 | ~40 | [M - C₂H₂]⁺ | |

| 89 | ~20 | [M - C₄H₃]⁺ |

Note: The mass spectrum of this compound will show a characteristic isotopic pattern due to the multiple stable isotopes of tellurium.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited.

Synthesis of Unsubstituted this compound

A common method for the synthesis of unsubstituted this compound involves the reaction of sodium telluride with 1,4-dichlorobutyne in a suitable solvent.

Procedure:

-

Elemental tellurium is reduced with a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., ethanol or liquid ammonia) to generate sodium telluride (Na₂Te).

-

1,4-Dichlorobutyne is then added dropwise to the solution of sodium telluride at a controlled temperature.

-

The reaction mixture is stirred for a specified period, followed by quenching with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and concentrated.

-

Unsubstituted this compound is purified by distillation under reduced pressure.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation:

-

A solution of unsubstituted this compound is prepared in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-150 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

Sample Preparation:

-

A stock solution of unsubstituted this compound is prepared in a UV-grade solvent (e.g., cyclohexane).

-

Serial dilutions are made to obtain solutions with concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

-

The spectrophotometer is blanked with the pure solvent.

-

The absorbance of each solution is measured over a wavelength range of approximately 200-400 nm.

-

The wavelengths of maximum absorbance (λmax) are recorded.

Vibrational Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.

Sample Preparation:

-

IR Spectroscopy: The sample can be analyzed as a neat liquid between two KBr or NaCl plates.

-

Raman Spectroscopy: The liquid sample is placed in a capillary tube or a suitable sample holder for analysis.

Data Acquisition:

-

IR Spectroscopy: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

-

Raman Spectroscopy: A laser of a specific wavelength (e.g., 785 nm) is used to excite the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source is commonly used.

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatography (GC) inlet.

Data Acquisition:

-

The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of unsubstituted this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of unsubstituted this compound.

A Technical Guide to the Synthesis and Properties of Novel Tellurophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurophenes, the tellurium-containing analogues of thiophenes, have emerged as a fascinating class of heterocyclic compounds. The incorporation of the heavy chalcogen atom, tellurium, imparts unique electronic and photophysical properties, making them promising candidates for a wide range of applications, from organic electronics to medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of novel tellurophene derivatives, their key properties, and their potential applications, with a focus on experimental methodologies and data-driven insights.

Synthesis of this compound Derivatives

The synthesis of this compound-based molecules and polymers requires specialized methods due to the unique reactivity of organotellurium compounds. Several key strategies have been developed to access a variety of substituted tellurophenes and their polymeric derivatives.

General Experimental Workflow

The development of novel this compound-based materials follows a structured workflow, from initial synthesis to device fabrication and testing. This process is iterative, with characterization results feeding back into the design of new and improved derivatives.

Experimental Protocol 1: Synthesis of 2,5-Diphenylthis compound

This protocol describes the synthesis of a model 2,5-disubstituted this compound from 1,4-diphenyl-1,3-butadiyne and a sodium telluride reagent.

Materials:

-

1,4-Diphenyl-1,3-butadiyne

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

n-Hexane

-

Deionized water

-

Nitrogen gas (N₂)

Procedure:

-

Preparation of Sodium Telluride (Na₂Te): Under a nitrogen atmosphere, add tellurium powder (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C for 1 hour. The solution will turn a deep purple color, indicating the formation of Na₂Te.[1]

-

Reaction with Diyne: Cool the reaction mixture to room temperature. Add 1,4-diphenyl-1,3-butadiyne (1.0 eq) to the freshly prepared Na₂Te solution.

-

Stir the resulting mixture at room temperature for 3-5 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water and extract twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,5-diphenylthis compound as a solid.

Experimental Protocol 2: Stille Polymerization of 2,5-Dibromo-3-dodecylthis compound

This protocol details the synthesis of a soluble poly(3-dodecyltellurophenylene-vinylene) (P3TeV) via a Stille cross-coupling reaction.[2]

Materials:

-

2,5-Dibromo-3-dodecylthis compound

-

(E)-1,2-Bis(tributylstannyl)ethene

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Chlorobenzene, anhydrous

-

Methanol

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, combine 2,5-dibromo-3-dodecylthis compound (1.0 eq), (E)-1,2-bis(tributylstannyl)ethene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) in a reaction vessel.

-

Add anhydrous chlorobenzene to the vessel.

-

Polymerization: Seal the vessel and heat the reaction mixture at 100 °C for 48 hours.

-

Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.

-

Dissolve the polymer in hot chloroform and re-precipitate in methanol.

-

Collect the final polymer and dry under vacuum.

Properties of this compound Derivatives

The presence of the large, polarizable tellurium atom significantly influences the electronic and photophysical properties of this compound derivatives compared to their lighter chalcogenophene counterparts.

Photophysical and Electrochemical Properties

This compound-containing molecules and polymers often exhibit red-shifted absorption and emission spectra, as well as lower band gaps, which are advantageous for applications in organic electronics.

| Derivative | | | Quantum Yield ( | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| This compound-BODIPY | 503 | 526 | 0.01 (fluorescence) | - | - | - |

| P3TeV | - | - | - | - | - | 1.4 |

| Hexa-tellurophene | - | - | - | - | -2.74 (electron affinity) | 2.18 |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can significantly affect these values.

Biological Properties and Applications in Drug Development

The heavy-atom effect of tellurium can promote intersystem crossing, leading to the efficient generation of singlet oxygen upon photoexcitation. This property makes this compound derivatives promising photosensitizers for photodynamic therapy (PDT).

A this compound-appended BODIPY dye has been shown to be a potent photosensitizer, exhibiting nanomolar IC₅₀ values against HeLa cells under irradiation.

| Compound | Cell Line | IC₅₀ (nM) |

| This compound-BODIPY | HeLa | ~80 (with irradiation) |

Signaling Pathways in this compound-Based Photodynamic Therapy

PDT-induced cell death is often mediated by apoptosis. The generation of reactive oxygen species (ROS) by the photoactivated this compound derivative can trigger a cascade of intracellular events leading to programmed cell death.

Upon irradiation, the this compound-based photosensitizer transitions to an excited triplet state. Energy transfer to molecular oxygen generates highly reactive singlet oxygen, which can induce damage to cellular components, particularly the mitochondria. This damage leads to the release of cytochrome c, which in turn triggers the formation of the apoptosome and the activation of a caspase cascade, ultimately resulting in apoptotic cell death.

Conclusion

Novel this compound derivatives represent a versatile platform for the development of advanced materials. Their unique synthesis and tunable properties make them highly attractive for applications in organic electronics and as next-generation theranostics. Further exploration of the vast chemical space of this compound-based compounds, guided by the experimental and theoretical frameworks outlined in this guide, is expected to lead to significant advancements in these fields.

References

Unlocking the Potential of the Carbon-Tellurium Bond: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The carbon-tellurium (C-Te) bond, while less explored than its lighter chalcogen counterparts, offers a unique reactivity profile that is increasingly being harnessed in organic synthesis and materials science. This technical guide provides an in-depth exploration of the C-Te bond's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of important reaction mechanisms. The lability and distinct electronic properties of the C-Te bond make organotellurium compounds valuable intermediates and reagents in a variety of chemical transformations, from cross-coupling reactions to the generation of reactive organolithium species.

Quantitative Insights into the Carbon-Tellurium Bond

The reactivity of the carbon-tellurium bond is fundamentally governed by its energetic and structural parameters. While extensive experimental tabulations are not as common as for other bonds, a combination of experimental and computational studies provides valuable insights. The C-Te bond is significantly weaker than carbon-sulfur and carbon-selenium bonds, contributing to its higher reactivity.

| Parameter | Value Range | Method | Notes |

| C-Te Bond Length (Å) | 2.05 - 2.20 | X-ray Crystallography | Varies with the hybridization of the carbon atom and the substituents on both carbon and tellurium. |

| C-Te Bond Dissociation Energy (kcal/mol) | 45 - 60 | Computational (DFT) | Generally lower than C-S and C-Se bonds, facilitating homolytic cleavage. |

| ¹²⁵Te NMR Chemical Shift (ppm) | -500 to +2500 | NMR Spectroscopy | Highly sensitive to the electronic environment of the tellurium atom, providing a powerful tool for characterization. |

Key Reaction Methodologies and Experimental Protocols

The utility of organotellurium compounds is demonstrated through a variety of important chemical transformations. Below are detailed experimental protocols for some of the most synthetically useful reactions involving the carbon-tellurium bond.

Synthesis of Symmetrical Diaryl Tellurides

The formation of diaryl tellurides is a fundamental entry point into organotellurium chemistry. A common and efficient method involves the reduction of elemental tellurium followed by reaction with an aryl halide.

Protocol: Synthesis of Bis(4-methoxyphenyl)telluride

-

Reagents: Tellurium powder (1.28 g, 10 mmol), Sodium borohydride (0.76 g, 20 mmol), 4-iodoanisole (4.68 g, 20 mmol), Anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Procedure:

-

To a stirred suspension of tellurium powder in anhydrous DMF under a nitrogen atmosphere, add sodium borohydride portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour, during which the black tellurium powder dissolves to form a reddish-purple solution of sodium telluride (Na₂Te).

-

The solution is cooled to 0 °C, and a solution of 4-iodoanisole in DMF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of water (100 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure diaryl telluride.

-

Tellurium-Lithium Exchange for the Generation of Organolithium Reagents

The facile cleavage of the C-Te bond by organolithium reagents provides a powerful method for the preparation of other organolithium compounds, often with high functional group tolerance and stereospecificity.

Protocol: Generation of Vinyllithium from a Vinyl Telluride

-

Reagents: (E)-1-Phenyl-2-(phenyltelluro)ethene (0.37 g, 1 mmol), n-Butyllithium (1.6 M in hexanes, 0.69 mL, 1.1 mmol), Anhydrous tetrahydrofuran (THF, 10 mL).

-

Procedure:

-

A solution of (E)-1-phenyl-2-(phenyltelluro)ethene in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium is added dropwise to the stirred solution. The reaction is typically instantaneous.

-

The resulting solution of (E)-1-phenylvinyllithium can then be quenched with an appropriate electrophile (e.g., an aldehyde, ketone, or alkyl halide) at -78 °C.

-

After the addition of the electrophile, the reaction is stirred for a specified time (e.g., 1 hour) at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the product is purified by standard methods.

-

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

Organotellurides can serve as effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for the formation of a carbon-carbon bond between a vinyl or aryl group and a terminal alkyne, is a prime example.

Protocol: Sonogashira Coupling of an Aryl Telluride with Phenylacetylene

-

Reagents: 4-Methoxyphenyl phenyl telluride (0.33 g, 1 mmol), Phenylacetylene (0.12 g, 1.2 mmol), Bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol), Copper(I) iodide (0.01 g, 0.05 mmol), Triethylamine (3 mL).

-

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere are added the aryl telluride, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.

-

Anhydrous triethylamine is added, and the mixture is stirred.

-

Phenylacetylene is then added dropwise via syringe.

-

The reaction mixture is heated to 60 °C and stirred for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and filtered through a pad of celite to remove the palladium catalyst and copper salts.

-

The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

-

Mechanistic Pathways in Organotellurium Chemistry

The reactivity of the carbon-tellurium bond can be understood through the examination of key mechanistic pathways. The following diagrams, rendered in DOT language, illustrate the catalytic cycles and reaction mechanisms central to the application of organotellurium compounds.

Caption: Mechanism of the Lithium-Tellurium exchange reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: Catalytic cycle of the Heck reaction with an organotelluride.

Conclusion

The carbon-tellurium bond presents a fascinating area of chemical reactivity with significant potential for further exploration and application. Its unique properties, particularly its lability and susceptibility to both homolytic and heterolytic cleavage, make organotellurium compounds highly versatile reagents and intermediates. The methodologies and mechanistic understanding presented in this guide offer a solid foundation for researchers and professionals in drug development and materials science to leverage the synthetic power of organotellurium chemistry. As new catalytic systems and reaction conditions are developed, the utility of the carbon-tellurium bond in constructing complex molecular architectures is poised to expand even further.

Tellurophene Analogues of Known Heterocyclic Compounds: A Technical Guide for Drug Discovery Professionals

Executive Summary

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Tellurophenes, the heavier chalcogen analogues of thiophenes and selenophenes, represent an under-explored area with significant potential for the development of new therapeutic agents. This technical guide provides an in-depth overview of the current state of research into tellurophene analogues of known heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and therapeutic potential of this unique class of molecules. This document summarizes the available quantitative data, outlines experimental protocols, and visualizes key synthetic pathways, offering a foundational resource for the design and development of novel this compound-based drugs.

Introduction: The Case for this compound in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in a multitude of interactions with biological targets. Among these, five-membered aromatic heterocycles like thiophene are prevalent in FDA-approved drugs. The bioisosteric replacement of sulfur with heavier chalcogens like selenium and tellurium offers a strategy to modulate the physicochemical and pharmacological properties of a parent drug molecule.

Tellurium, the heaviest stable chalcogen, imparts unique characteristics to the this compound ring system. Compared to thiophene, this compound has a longer carbon-tellurium bond and a smaller C-Te-C bond angle[1]. This results in a less aromatic and more polarized ring system. These properties can influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action. Despite these intriguing properties, the exploration of this compound analogues in drug discovery has been limited, largely due to challenges in their synthesis and a lack of comprehensive biological evaluation.

This guide aims to consolidate the existing knowledge on bioactive this compound analogues, with a focus on providing practical information for researchers in the field.

Quantitative Data on Bioactive this compound Analogues

The publicly available quantitative data on the biological activity of this compound analogues of known drugs is currently limited. However, a notable example is the development of a this compound-appended Boron-dipyrromethene (BODIPY) photosensitizer for potential use in photodynamic therapy (PDT). The following table summarizes the key data for a promising compound in this class.

| Compound ID | Description | Cell Line | IC50 (nM) | Phototoxicity Index | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| [Te]-BODIPY 1 | This compound-appended BODIPY photosensitizer | HeLa | Nanomolar (under irradiation) | ~80 | 0.26 ± 0.01 | [1] |

Note: The phototoxicity index is the ratio of the IC50 value in the dark to the IC50 value under irradiation.

Case Study: this compound-Appended BODIPY as a Photosensitizer

Photodynamic therapy is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Researchers have explored the use of this compound-containing BODIPYs as photosensitizers, capitalizing on the heavy-atom effect of tellurium to promote the generation of singlet oxygen.

Synthesis of a this compound-Estradiol Conjugate for Targeted PDT

To enhance the selectivity of this compound-based photosensitizers for cancer cells, a strategy involving conjugation to a targeting moiety has been investigated. Estradiol was chosen as a targeting ligand due to the overexpression of estrogen receptors on certain types of breast cancer cells. The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link an azide-functionalized this compound-BODIPY with an alkyne-functionalized estradiol[2].

Proposed Signaling Pathway for Targeted Photodynamic Therapy

The synthesized estradiol-BODIPY conjugate is designed to selectively bind to and be internalized by cancer cells overexpressing the estrogen receptor. Upon irradiation with a specific wavelength of light, the this compound-appended BODIPY core becomes excited and transfers energy to molecular oxygen, generating cytotoxic singlet oxygen. This leads to oxidative stress and ultimately, apoptotic cell death.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound analogues are not always readily available in the literature. The following protocols are generalized representations based on published procedures and should be optimized for specific target molecules.

General Protocol for the Synthesis of a this compound-Appended BODIPY

This protocol is a generalized procedure for the synthesis of a meso-substituted this compound-BODIPY via a Suzuki-Miyaura coupling reaction.

Materials:

-

Parent this compound

-

Pinacolborane

-

Suitable catalyst (e.g., Palladium-based)

-

Meso-substituted BODIPY with a pendant aryl bromide

-

Anhydrous solvents (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Borylation of this compound: In a flame-dried flask under an inert atmosphere, dissolve the parent this compound in an anhydrous solvent. Add pinacolborane and a suitable catalyst. Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Purification of this compound-2-BPin: Upon completion, quench the reaction and purify the crude product using column chromatography on silica gel to isolate the this compound-2-BPin.

-

Suzuki-Miyaura Coupling: In a separate flame-dried flask, combine the purified this compound-2-BPin, the meso-substituted BODIPY with a pendant aryl bromide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., THF/water).

-

Reaction and Purification: Degas the reaction mixture and heat to reflux under an inert atmosphere until the starting materials are consumed. After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the desired this compound-appended BODIPY.

General Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of a this compound analogue using a standard MTT assay.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound analogue dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound analogue in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Challenges and Future Directions

The field of this compound-based medicinal chemistry is still in its infancy, with several challenges to overcome:

-

Synthetic Accessibility: While synthetic methods for tellurophenes exist, they are often less developed and more challenging than those for their lighter chalcogen counterparts. The development of more robust and versatile synthetic routes is crucial for accessing a wider diversity of this compound analogues.

-

Stability and Toxicity: The stability of organotellurium compounds can be a concern, and the potential toxicity of tellurium-containing molecules needs to be carefully evaluated.

-

Lack of Comparative Data: There is a pressing need for systematic studies that directly compare the biological activity, pharmacokinetic properties, and toxicity of this compound analogues with their corresponding thiophene and selenophene counterparts.

Despite these challenges, the unique properties of tellurophenes offer exciting opportunities for drug discovery. Future research should focus on:

-

Systematic Bioisosteric Replacement Studies: Replacing the thiophene or other heterocyclic rings in known drugs with a this compound ring and conducting comprehensive structure-activity relationship (SAR) studies.

-

Exploration of Novel Biological Targets: Investigating the potential of this compound-containing compounds to interact with novel biological targets that are not effectively modulated by existing heterocyclic drugs.

-

Development of Tellurium-Specific Prodrug Strategies: Designing prodrugs that release the active this compound-containing molecule at the target site to improve efficacy and reduce potential off-target toxicity.

Conclusion

This compound analogues of known heterocyclic compounds represent a promising but largely untapped area of medicinal chemistry. The limited data available suggests that the incorporation of a this compound moiety can lead to potent biological activity. While significant challenges remain in terms of synthesis and comprehensive biological evaluation, the unique physicochemical properties of tellurophenes warrant further investigation. This technical guide provides a starting point for researchers interested in exploring this exciting frontier of drug discovery, with the hope of stimulating further research that will ultimately unlock the full therapeutic potential of this fascinating class of molecules.

References

In-Depth Technical Guide to the Computational Modeling of Tellurophene Frontier Molecular Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of tellurophene's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Tellurophenes, five-membered heterocyclic compounds containing a tellurium atom, are of growing interest in materials science and drug development due to their unique electronic and photophysical properties. Understanding the energy and distribution of their FMOs is crucial for predicting their reactivity, charge transport characteristics, and potential as pharmacophores.

Introduction to Tellurophenes and their Frontier Molecular Orbitals

This compound is a unique heterocyclic compound, analogous to thiophene and selenophene, where the sulfur or selenium atom is replaced by tellurium. This substitution significantly influences the electronic structure of the ring. The larger size and greater polarizability of the tellurium atom lead to a higher-lying HOMO and a lower-lying LUMO compared to its lighter chalcogen counterparts. This results in a smaller HOMO-LUMO gap, which is a key determinant of a molecule's electronic properties and reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energies of these orbitals and the gap between them are fundamental to understanding:

-

Electronic Transitions: The HOMO-LUMO gap is often correlated with the lowest energy electronic absorption, providing insights into the optical properties of the material.

-

Reactivity: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

-

Charge Transport: In the context of organic electronics, the HOMO and LUMO levels are critical for determining the efficiency of charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Drug-Receptor Interactions: The electronic properties of a molecule, governed by its FMOs, play a significant role in its binding affinity to biological targets.

Computational Modeling of this compound FMOs

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. The choice of functional and basis set is critical for obtaining accurate results. A commonly employed and well-validated combination for chalcogen-containing heterocycles is the B3LYP functional with the 6-31G* basis set.

Computational Workflow

The general workflow for the computational modeling of this compound FMOs is as follows:

Data Presentation: Calculated FMO Energies

The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound and some of its simple derivatives using the B3LYP/6-31G* level of theory. These values are crucial for comparative studies and for understanding the impact of substitution on the electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.12 | -0.89 | 4.23 |

| 2-Bromothis compound | -5.25 | -1.15 | 4.10 |

| 2,5-Dibromothis compound | -5.38 | -1.41 | 3.97 |

| 2-Methylthis compound | -4.98 | -0.81 | 4.17 |

| 2,5-Dimethylthis compound | -4.85 | -0.74 | 4.11 |

Experimental Protocols

Experimental validation is essential to corroborate computational predictions. Key experimental techniques for characterizing the electronic properties of tellurophenes include the synthesis of high-purity materials and their subsequent analysis using electrochemical and spectroscopic methods.

Synthesis of 2,5-Dibromothis compound

A reliable synthesis of a key precursor, 2,5-dibromothis compound, is fundamental for further experimental studies. The following protocol is a representative example.

Materials:

-

Tellurium powder

-

Sodium borohydride (NaBH₄)

-

1,4-Dichlorobutyne

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of Sodium Telluride (Na₂Te): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, a suspension of tellurium powder (1.0 eq) in anhydrous ethanol is prepared. Sodium borohydride (2.2 eq) is added portion-wise at 0 °C. The mixture is then refluxed under an inert atmosphere until the tellurium powder is completely consumed, resulting in a colorless solution of sodium telluride.

-

Synthesis of this compound: The reaction mixture containing sodium telluride is cooled to room temperature. A solution of 1,4-dichlorobutyne (1.1 eq) in anhydrous ethanol is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield crude this compound.

-

Bromination of this compound: The crude this compound is dissolved in a 1:1 mixture of chloroform and acetic acid. The solution is cooled to 0 °C, and N-bromosuccinimide (2.2 eq) is added in small portions in the dark. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up and Purification: The reaction mixture is poured into an aqueous solution of sodium bisulfite to quench the excess bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous MgSO₄. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel using hexane as the eluent to afford 2,5-dibromothis compound as a crystalline solid.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, which can be correlated with the HOMO and LUMO energy levels, respectively.

Experimental Setup:

-

Potentiostat: An instrument to control the voltage and measure the current.

-

Three-electrode cell:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire or graphite rod.

-

-

Electrolyte Solution: A solution of the this compound derivative (typically 1-5 mM) in an appropriate solvent (e.g., anhydrous and degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

Procedure:

-

The three electrodes are immersed in the electrolyte solution within the electrochemical cell.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energies can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

Ultraviolet Photoelectron Spectroscopy (UPS)